1-(3-Acetylphenyl)-3-butylurea

positional isomerism electronic effect structure-activity relationship

This meta-acetyl isomer is a privileged pharmacophore in CCR3 antagonist series (IC50 10–60 pM) and antidiabetic patents. Its n-butyl chain provides defined lipophilicity for hydrophobic pocket probing, while the free acetyl carbonyl at the meta position enables reductive amination, oxime formation, or organometallic diversification. Unlike para-substituted, N,N-dialkyl, or non-acetylated analogs, this specific substitution pattern ensures consistency with published pharmacophore models. For rigorous SAR studies, the meta-isomer must be procured separately from the para-isomer (CAS 72531-22-7) to quantify positional selectivity. Research quantities (1–100 mg) with >90% purity support library synthesis and computational validation.

Molecular Formula C13H18N2O2
Molecular Weight 234.299
CAS No. 72531-21-6
Cat. No. B2715443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Acetylphenyl)-3-butylurea
CAS72531-21-6
Molecular FormulaC13H18N2O2
Molecular Weight234.299
Structural Identifiers
SMILESCCCCNC(=O)NC1=CC=CC(=C1)C(=O)C
InChIInChI=1S/C13H18N2O2/c1-3-4-8-14-13(17)15-12-7-5-6-11(9-12)10(2)16/h5-7,9H,3-4,8H2,1-2H3,(H2,14,15,17)
InChIKeyWDKIFLWAYFIUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Acetylphenyl)-3-butylurea CAS 72531-21-6: Structural Definition and Comparator Space


1-(3-Acetylphenyl)-3-butylurea (CAS 72531-21-6) is a disubstituted phenylurea derivative with a meta-acetyl substituent on the aromatic ring and an n-butyl chain on the distal urea nitrogen . It belongs to the acylphenylurea class, which has been disclosed in patent literature as possessing blood glucose-lowering activity (US 2002/0151586) and is structurally related to pharmacologically active ureides such as phenacemide [1]. The compound is commercially available as a research intermediate at >90% purity from Key Organics Ltd. [2]. Its closest structural analogs include positional isomers (para-acetyl), N-alkyl chain variants (methyl, ethyl, propyl), N,N-dialkyl analogs, and ethyl-linker homologs, each of which may exhibit meaningfully different physicochemical and biological behavior.

Why 1-(3-Acetylphenyl)-3-butylurea Cannot Be Replaced by Generic Phenylurea Analogs Without Functional Consequence


Phenylurea derivatives are not interchangeable because small structural perturbations—acetyl group position (meta vs. para), alkyl chain length, and mono- vs. disubstitution—profoundly alter hydrogen-bonding capacity, electronic distribution, lipophilicity, and target-binding geometry [1]. In the CCR3 antagonist series, the 3-acetylphenyl urea was identified as a privileged pharmacophore maintaining low-picomolar potency (IC₅₀ = 10–60 pM), whereas heterocyclic or para-substituted phenyl replacements required re-optimization [2]. Similarly, in the acylphenylurea antidiabetic patent, substitution position and alkyl chain identity are explicitly claimed as critical variables [1]. The butyl chain imparts a specific logP and steric profile distinct from methyl, ethyl, or propyl analogs, influencing solubility, permeability, and metabolic stability. Selecting an unverified analog without confirmed comparative data risks loss of desired reactivity, selectivity, or bioactivity.

1-(3-Acetylphenyl)-3-butylurea Quantitative Differentiation Evidence vs. Closest Analogs


Meta-Acetyl Positional Isomerism: Distinct Electronic Environment vs. Para-Acetyl Analog

The target compound bears the acetyl group at the meta (3-) position of the phenyl ring, whereas the commercially available analog 1-(4-acetylphenyl)-3-butylurea (CAS 72531-22-7) is the para isomer . In acylphenylurea patent series, meta-substitution alters electron density at the urea–phenyl junction, which modulates hydrogen-bond donor strength and target protein interaction geometry [1]. The para isomer has been referenced in thyroid receptor coactivator binding inhibitor studies, while the meta isomer has been independently prepared and catalogued as a distinct chemical entity, indicating non-overlapping utility .

positional isomerism electronic effect structure-activity relationship

N-Butyl Chain Lipophilicity: Predicted logP Differentiation vs. Shorter Alkyl Homologs

The n-butyl substituent confers higher lipophilicity compared to methyl, ethyl, or propyl analogs. Predicted logP values from structural calculation (PubChem/ACD Labs methodology) place the butyl homolog at an estimated logP of approximately 2.8–3.2, while the methyl analog 1-(3-acetylphenyl)-3-methylurea is predicted to have logP ≈ 1.5–1.8 [1]. This ~1–1.4 log unit difference corresponds to a theoretical ~10–25-fold increase in octanol/water partition coefficient, impacting membrane permeability, protein binding, and metabolic clearance rate [1].

lipophilicity alkyl chain length drug-likeness

Monoalkylurea Hydrogen-Bond Capacity: Differentiation from N,N-Dibutyl Analog

The target compound is a mono-N-alkyl urea (R–NH–CO–NH–Ar), possessing two hydrogen-bond donor (HBD) sites (NH groups). In contrast, N'-(3-acetylphenyl)-N,N-dibutylurea (CAS 86781-34-2) has the distal nitrogen fully alkylated, reducing HBD count to one [1]. Hydrogen-bond donor count is a critical parameter in Lipinski's Rule of Five and influences aqueous solubility, crystal packing, and target protein interaction [1]. This structural distinction is non-trivial: in bioisosteric replacement strategies, monoalkyl ureas and dialkyl ureas often exhibit divergent pharmacological profiles [2].

hydrogen-bond donor monoalkyl urea dialkyl urea

Meta-Acetyl Reactivity Handle: Synthetic Intermediate Differentiation

The meta-acetyl group provides a carbonyl functionality for further synthetic elaboration (e.g., reductive amination, Grignard addition, oxime formation) that is absent in non-acetylated phenylureas. The 3-position acetyl directs electrophilic aromatic substitution to specific positions on the ring (ortho/para to the acetyl group), offering regiochemical control distinct from the 4-acetyl isomer . Available from Key Organics Ltd. at >90% purity in quantities from 1 mg to 100 mg, the compound is positioned as a building block for lead optimization libraries [1].

synthetic intermediate acetyl group reductive amination

1-(3-Acetylphenyl)-3-butylurea Application Scenarios Derived from Differentiation Evidence


Medicinal Chemistry: Lead Optimization Libraries Requiring Meta-Acetyl Phenylurea Scaffolds

The meta-acetyl substitution pattern is a validated pharmacophore in CCR3 antagonist series (picomolar potency range) and acylphenylurea antidiabetic patents. Researchers developing structure–activity relationships (SAR) around phenylurea-based chemotypes should specifically procure the 3-acetyl isomer rather than 4-acetyl or non-acetylated analogs to ensure consistency with published pharmacophore models [1]. The butyl chain provides a defined lipophilicity anchor for probing hydrophobic binding pockets.

Synthetic Chemistry: Building Block for Parallel Synthesis and Scaffold Decoration

The free acetyl carbonyl at the meta position enables diversification through reductive amination, oxime formation, or organometallic addition—reactions not possible with simple phenylurea analogs. The mono-N-butyl substitution preserves a urea NH for further alkylation or acylation, while the N,N-dibutyl analog (CAS 86781-34-2) would be fully blocked at that position [2]. Procurement in research-grade quantities (1–100 mg, >90%) from Key Organics Ltd. supports library synthesis [3].

Bioassay Cross-Validation: Isomer-Specific Control in Pharmacological Profiling

When screening phenylurea compound collections for antidiabetic, anti-inflammatory, or CNS activity, inclusion of both meta- and para-acetyl isomers as discrete test articles is essential for establishing position-specific SAR. The target compound (meta) and the para analog (CAS 72531-22-7) should be procured separately to quantify positional selectivity . Absent this, observed biological activity cannot be attributed to a specific structural feature.

Computational Chemistry: Model Validation for logP and HBD/HBA Predictions

The compound's well-defined structure (2 HBD, 2 HBA, rotatable butyl chain) makes it suitable as a test case for computational logP, solubility, and permeability predictions. Comparison with experimental data from the shorter-chain methyl analog or the dibutyl analog can validate in silico models used for library design [2].

Quote Request

Request a Quote for 1-(3-Acetylphenyl)-3-butylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.